molecular formula C10H20ClN3 B15133720 N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride CAS No. 1856064-66-8

N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride

Katalognummer: B15133720
CAS-Nummer: 1856064-66-8
Molekulargewicht: 217.74 g/mol
InChI-Schlüssel: HEDIBJACMYGXDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride typically involves the reaction of 2-propylpyrazole with propan-1-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole compounds .

Wirkmechanismus

The mechanism of action of N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility and stability. These properties make it particularly suitable for certain applications in medicinal chemistry and industrial processes .

Eigenschaften

CAS-Nummer

1856064-66-8

Molekularformel

C10H20ClN3

Molekulargewicht

217.74 g/mol

IUPAC-Name

N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-3-6-11-9-10-5-7-12-13(10)8-4-2;/h5,7,11H,3-4,6,8-9H2,1-2H3;1H

InChI-Schlüssel

HEDIBJACMYGXDN-UHFFFAOYSA-N

Kanonische SMILES

CCCNCC1=CC=NN1CCC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.